molecular formula C9H8ClNO5 B6147113 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde CAS No. 870962-50-8

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde

Cat. No.: B6147113
CAS No.: 870962-50-8
M. Wt: 245.6
InChI Key:
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Description

2-Chloro-3,4-dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5. It is characterized by the presence of a benzene ring substituted with a chloro group, two methoxy groups, a nitro group, and an aldehyde group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-3,4-dimethoxybenzaldehyde as the starting material.

  • Nitration Reaction: The nitration of 2-chloro-3,4-dimethoxybenzaldehyde is achieved by treating it with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) under controlled temperature conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent control over reaction conditions to ensure safety and yield optimization. The process may also include continuous monitoring and automated systems to maintain consistent product quality.

Types of Reactions:

  • Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation over a catalyst.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: 2-chloro-3,4-dimethoxy-5-nitrobenzoic acid.

  • Reduction: 2-chloro-3,4-dimethoxy-5-aminobenzaldehyde.

  • Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,4-dimethoxy-5-nitrobenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may interact with the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde: Lacks the methoxy groups present in 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde.

  • 3,4-Dimethoxybenzaldehyde: Lacks the nitro and chloro groups.

  • 2-Chloro-3,4-dimethoxybenzaldehyde: Lacks the nitro group.

Uniqueness: this compound is unique due to the combination of chloro, nitro, and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

CAS No.

870962-50-8

Molecular Formula

C9H8ClNO5

Molecular Weight

245.6

Purity

95

Origin of Product

United States

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